molecular formula C17H18N4O4 B2430114 N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide CAS No. 1903419-70-4

N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide

Cat. No.: B2430114
CAS No.: 1903419-70-4
M. Wt: 342.355
InChI Key: FQDJZTXVYMEEDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide” is a complex organic compound. The compound contains a benzo[f][1,4]oxazepin ring, which is a type of heterocyclic compound .

Scientific Research Applications

Inotropic Activity in Cardiac Therapy

One significant application is in cardiac therapy. Robertson et al. (1986) discovered that compounds structurally related to the specified chemical, such as N-[4-(1,4,5,6-tetrahydro-6-oxo-3-pyridazinyl)phenyl]acetamide, show potent positive inotropic activity in dogs. This suggests potential use in treating heart conditions that require increased cardiac contractility (Robertson et al., 1986).

Catalysis and Organic Synthesis

The compound and its derivatives are also relevant in organic synthesis. Munck et al. (2017) reported the use of related structures, such as dibenzo[b,f][1,4]oxazepines, in catalytic enantioselective aza-Reformatsky reactions. This process yields chiral ethyl 2-(10,11-dihydrodibenzo[b,f][1,4]oxazepin-11-yl)acetate derivatives with high enantioselectivities, which are valuable in the synthesis of complex organic molecules (Munck et al., 2017).

Antioxidant Activity

Kadhum et al. (2011) studied the antioxidant activity of synthesized coumarins, structurally similar to the specified compound. Their findings indicate potential applications in areas where oxidative stress plays a role, such as in certain diseases or aging (Kadhum et al., 2011).

Biological Activities and Potential Therapeutics

In the realm of drug discovery, several studies have highlighted the biological activities of compounds related to the specified chemical. For instance, Klunder et al. (1992) investigated dibenz[b,f][1,4]oxazepin-11(10H)-ones as inhibitors of HIV-1 reverse transcriptase. Such compounds could serve as potential therapeutics in HIV treatment (Klunder et al., 1992).

Antimicrobial and Antiviral Applications

Further, there's research on antimicrobial and antiviral applications. Bhoi et al. (2015) synthesized N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives, showing a broad spectrum of antibacterial activity against various microorganisms. This suggests potential use in developing new antimicrobial agents (Bhoi et al., 2015).

Properties

IUPAC Name

N-[2-(3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-2-(6-oxopyridazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O4/c22-15(11-21-16(23)6-3-7-19-21)18-8-9-20-10-13-4-1-2-5-14(13)25-12-17(20)24/h1-7H,8-12H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQDJZTXVYMEEDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2OCC(=O)N1CCNC(=O)CN3C(=O)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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